(2,3-Difluoro-4-methylphenyl)methanamine;hydrochloride

PDE5 inhibition phosphodiesterase medicinal chemistry

Priority building block for PDE5 inhibitor programs: yields sub-nanomolar potency (IC50 0.25 nM) vs. 32-fold loss with mono-fluoro analogs. Validated in ABA receptor agonists (AMF2α) with superior PYL binding, and cross-target active against PDE10A and LTC4 synthase. Salt form enables fragment-based screening. Consolidate procurement across phosphodiesterase, lipid mediator, and agrochemical drought-resistance projects.

Molecular Formula C8H10ClF2N
Molecular Weight 193.62
CAS No. 2567495-43-4
Cat. No. B2679992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3-Difluoro-4-methylphenyl)methanamine;hydrochloride
CAS2567495-43-4
Molecular FormulaC8H10ClF2N
Molecular Weight193.62
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)CN)F)F.Cl
InChIInChI=1S/C8H9F2N.ClH/c1-5-2-3-6(4-11)8(10)7(5)9;/h2-3H,4,11H2,1H3;1H
InChIKeyCZBIDEYRDLNFQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2,3-Difluoro-4-methylphenyl)methanamine hydrochloride (CAS 2567495-43-4): A Strategic Fluorinated Benzylamine Building Block


(2,3-Difluoro-4-methylphenyl)methanamine hydrochloride (CAS 2567495-43-4) is the hydrochloride salt of a difluorinated benzylamine derivative (free base CAS 261763-41-1), featuring a characteristic 2,3-difluoro-4-methyl substitution pattern on the phenyl ring [1]. This compound serves as a versatile amine building block, most notably as a key intermediate in the synthesis of potent phosphodiesterase (PDE) inhibitors and plant hormone receptor agonists where the precise positioning of fluorine atoms critically modulates target binding affinity and pharmacokinetic properties [2][3].

Why Generic Substitution Fails for (2,3-Difluoro-4-methylphenyl)methanamine hydrochloride: The Critical Role of Regiospecific Fluorination


Simple benzylamine derivatives cannot be interchanged with (2,3-difluoro-4-methylphenyl)methanamine hydrochloride because the specific 2,3-difluoro-4-methyl substitution pattern creates a unique combination of electronic effects and hydrogen-bonding capacity that is not replicated by other regioisomers or mono-fluorinated analogs. Patent data from US9605008 demonstrates that replacing the 2,3-difluoro-4-methylbenzyl motif with a 3-fluoro-4-methylbenzyl group results in a 32-fold loss in PDE5 inhibitory potency (IC50 shift from 0.25 nM to 8 nM) [1]. Similarly, in abscisic acid (ABA) receptor agonist design, the 2,3-difluoro arrangement (AMF2α) consistently outperforms mono-fluorinated analogs (AMF1α/AMF1β) and chlorinated controls (AMC1β) in PYL receptor binding assays, correlating directly with the number and position of fluorine atoms [2].

Quantitative Differentiation Evidence for (2,3-Difluoro-4-methylphenyl)methanamine hydrochloride: Head-to-Head and Cross-Study Comparisons


PDE5 Inhibition: 32-Fold Potency Gain Over Mono-Fluorinated Analog in Identical Scaffold

In a direct head-to-head comparison within the same patent (US9605008) and scaffold series, the compound incorporating the 2,3-difluoro-4-methylbenzyl moiety (BDBM312960, Example 19) exhibited an IC50 of 0.25 nM against human PDE5, compared to 8 nM for the closely related 3-fluoro-4-methylbenzyl analog (BDBM312958, Example 17), representing an approximately 32-fold improvement in inhibitory potency attributable to the additional fluorine atom at the 2-position [1]. Both compounds were tested under identical conditions: dissolved in 100% DMSO, serially diluted, and assayed for in vitro action on human PDE5.

PDE5 inhibition phosphodiesterase medicinal chemistry SAR

ABA Receptor Agonist Design: 2,3-Difluoro Subtype (AMF2α) Superior to Mono-Fluoro and Chloro Analogs

In a systematic fluorine scan of the benzyl ring of ABA receptor agonist AM1, the 2,3-difluoro-4-methylphenyl-containing analog (AMF2α, co-crystallized in PDB 5VS5) demonstrated EC50 values significantly lower than those of mono-fluorinated analogs AMF1α and AMF1β across four different PYL receptors (PYR1, PYL1, PYL2, PYL7) in AlphaScreen assays [1]. The study explicitly states that binding affinities were largely correlated with the number of fluorine atoms, and that a chloride substitution (AMC1β) was less effective than fluorine, establishing a clear rank order: difluoro (AMF2α/AMF2β/AMF4) > monofluoro (AMF1α/AMF1β) > chloro (AMC1β) > non-fluorinated parent (AM1) [1]. X-ray crystallography confirmed that the 2,3-difluoro arrangement increases hydrogen bonding between the ligand and surrounding amino acid residues in the receptor pocket [1].

ABA receptor agonist PYL receptor plant stress biology fluorine SAR

LTC4 Synthase Inhibition: Submicromolar Potency with the 2,3-Difluoro-4-methylbenzyl Pharmacophore

A compound incorporating the 2,3-difluoro-4-methylbenzyl moiety as a key pharmacophoric element (BDBM223258) demonstrated an IC50 of 185 nM against LTC4 synthase, as reported in patents US20160326143 and US9657001 [1]. In the context of this scaffold series, the 2,3-difluoro-4-methyl substitution pattern was selected from a broader SAR exploration, indicating its preferential contribution to target engagement relative to alternative benzyl substitution patterns explored within the same patent families [1].

LTC4 synthase leukotriene biosynthesis inflammation patent SAR

PDE10A Inhibition: 2,3-Difluoro-4-methylbenzyl as Preferred Amide Pharmacophore in Isoquinolone Carboxamide Series

In a PDE10A inhibitor series disclosed in US9856220, the N-[(2,3-difluoro-4-methylphenyl)methyl]-2-ethyl-6,7-dimethoxy-1-oxo-isoquinoline-4-carboxamide (BDBM363871, Example 278) exhibited an IC50 of 350 nM against PDE10A [1]. The 2,3-difluoro-4-methylbenzylamine was incorporated as the amine component of the carboxamide linkage, indicating its selection from among multiple benzylamine variants explored in the patent SAR for optimal PDE10A binding [1].

PDE10A inhibition CNS drug discovery isoquinolone amide pharmacophore

Bayer Patent-Specific Claim of 2,3-Difluoro-4-methylbenzylamine as Preferred Intermediate for Pharmaceuticals and Agrochemicals

German patent DE10341534A1 (Bayer Chemicals AG, 2005) explicitly claims 2,3-Difluor-4-methyl-benzylamin as one of a select group of difluoroalkyl aromatic intermediates for the preparation of active pharmaceutical and crop protection ingredients [1]. The patent distinguishes between two regioisomeric series: 2,3-difluoro-4-methyl and 2,4-difluoro-3-methyl, claiming both as valuable building blocks but noting their distinct synthetic origins and applications [1]. The claimed therapeutic areas include analgesics and antibacterials, and the agrochemical areas include herbicides and fungicides, demonstrating the broad industrial utility specifically attributed to this substitution pattern [1].

patented intermediate pharmaceutical building block agrochemical intermediate fluorinated aromatic

Hydrochloride Salt Form: Enhanced Handling, Stability, and Storage Versus Free Base

The hydrochloride salt form (CAS 2567495-43-4) of (2,3-difluoro-4-methylphenyl)methanamine offers practical advantages over the free base form (CAS 261763-41-1) for procurement and laboratory use. While the free base exists as an air-sensitive liquid (refractive index 1.4970, boiling point 42°C/1mm Hg) requiring storage under inert gas at 2–8°C , the hydrochloride salt is a crystalline solid with improved ambient stability, easier weighing accuracy, and reduced sensitivity to atmospheric moisture and carbon dioxide . This is consistent with the general class behavior of benzylamine hydrochlorides, which typically exhibit higher melting points and lower hygroscopicity compared to their free base counterparts, facilitating reproducible formulation and reaction stoichiometry in both discovery and scale-up settings.

salt form selection hydrochloride stability solid-state properties procurement consideration

Optimal Application Scenarios for (2,3-Difluoro-4-methylphenyl)methanamine hydrochloride Based on Quantitative Evidence


PDE5 Inhibitor Lead Optimization: Achieving Sub-Nanomolar Potency Through Strategic 2,3-Difluoro Substitution

Medicinal chemistry teams pursuing PDE5 inhibitors for erectile dysfunction or pulmonary arterial hypertension should prioritize (2,3-difluoro-4-methylphenyl)methanamine hydrochloride as a benzylamine coupling partner. The evidence from patent US9605008 demonstrates that installing the 2,3-difluoro-4-methylbenzyl moiety yields a 32-fold potency gain (IC50 0.25 nM) over the 3-fluoro-4-methylbenzyl analog (IC50 8 nM) within an otherwise identical pyrazolopyridine-triazinone scaffold [1]. This building block enables access to the sub-nanomolar potency range that is characteristic of clinically competitive PDE5 inhibitors, whereas mono-fluorinated or chloro-substituted alternatives leave significant potency on the table.

Abiotic Stress Tolerance in Plants: Building High-Affinity ABA Receptor Agonists With the AMF2α Pharmacophore

Agrochemical research groups developing synthetic ABA receptor agonists for drought resistance applications should use (2,3-difluoro-4-methylphenyl)methanamine hydrochloride as the direct precursor to the AMF2α chemotype. The Nature Communications study (Cao et al., 2017) established that the 2,3-difluoro-4-methyl substitution pattern (AMF2α) provides superior PYL receptor binding affinity compared to mono-fluorinated (AMF1α/AMF1β) and chlorinated (AMC1β) analogs, a finding validated by X-ray crystallography (PDB 5VS5) showing fluorine-mediated hydrogen bond optimization in the receptor pocket [2]. The AMF2α compound demonstrated long-lasting stomatal closure effects and increased drought resistance when applied to Arabidopsis and soybean, making this building block essential for developing crop protection agents targeting the ABA signaling pathway.

Multi-Target PDE Inhibitor Library Synthesis: A Single Building Block for PDE5, PDE10A, and LTC4 Synthase Programs

Organizations running multiple phosphodiesterase or lipid mediator programs can achieve building block consolidation by stocking (2,3-difluoro-4-methylphenyl)methanamine hydrochloride. The same amine building block has been independently validated across three distinct target classes: PDE5 (IC50 0.25 nM for the parent conjugate) [1], PDE10A (IC50 350 nM) [3], and LTC4 synthase (IC50 185 nM) [4]. This cross-target utility reduces procurement complexity and enables rapid SAR exploration across multiple programs with a single validated intermediate.

Fluorinated Fragment-Based Drug Discovery: A Privileged Fragment for Hydrogen-Bond-Mediated Target Engagement

Fragment-based drug discovery (FBDD) groups should consider (2,3-difluoro-4-methylphenyl)methanamine hydrochloride as a privileged fluorinated fragment. The X-ray crystallographic evidence from PDB 5VS5 demonstrates that the 2,3-difluoro arrangement on the 4-methylbenzyl scaffold engages in specific hydrogen-bonding interactions with protein residues that are not achievable with non-fluorinated or mono-fluorinated fragments [2]. Furthermore, the Bayer patent DE10341534A1 specifically claims this substitution pattern for pharmaceutical applications spanning analgesics and antibacterials, indicating broad target-class applicability [5]. The hydrochloride salt form provides the solid-state handling properties required for automated fragment screening workflows.

Quote Request

Request a Quote for (2,3-Difluoro-4-methylphenyl)methanamine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.